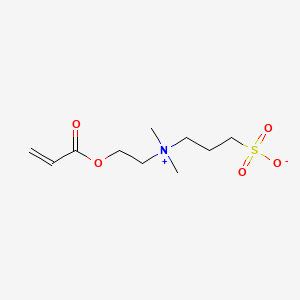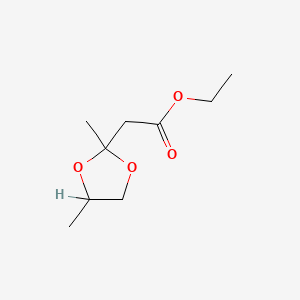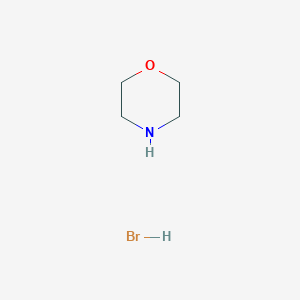
N-(2-丙烯酰氧乙基)-N,N-二甲基-N-(3-磺丙基)铵甜菜碱
描述
N-(2-Acryloyloxyethyl)-N,N-dimethyl-N-(3-sulfopropyl)ammonium betaine is a zwitterionic monomer known for its unique properties, including high hydrophilicity and biocompatibility. This compound is widely used in the synthesis of polysulfobetaines, which are polymers with applications in various fields such as biomedical engineering, coatings, and water treatment.
科学研究应用
N-(2-Acryloyloxyethyl)-N,N-dimethyl-N-(3-sulfopropyl)ammonium betaine has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of zwitterionic polymers with unique properties.
Biology: Employed in the development of biocompatible materials for tissue engineering and drug delivery.
Medicine: Utilized in the formulation of hydrogels and coatings for medical devices to reduce protein adsorption and bacterial adhesion.
Industry: Applied in the production of antifouling coatings, water treatment membranes, and personal care products.
作用机制
Target of Action
N-(2-Acryloyloxyethyl)-N,N-dimethyl-N-(3-sulfopropyl)ammonium betaine, also known as DMAPS , is a hygroscopic, zwitterionic monomer used in the synthesis of polysulfobetaines . Polysulfobetaines are electrically neutral polymers that contain both cationic and anionic groups within a single monomer unit . The primary targets of DMAPS are the components involved in the synthesis of polysulfobetaines .
Mode of Action
DMAPS interacts with its targets by participating in the polymerization process to form polysulfobetaines . The compound’s zwitterionic nature allows it to interact with both positive and negative charges, facilitating the formation of these neutral polymers .
Biochemical Pathways
The biochemical pathways affected by DMAPS primarily involve the synthesis of polysulfobetaines . These pathways lead to the production of polymers with interesting properties such as antielectrolyte behavior in aqueous salt solutions, biocompatibility, and hemocompatibility .
Result of Action
The result of DMAPS’s action is the formation of polysulfobetaines . These polymers have unique properties that make them useful in many biomedical applications such as drug delivery and drug formulation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acryloyloxyethyl)-N,N-dimethyl-N-(3-sulfopropyl)ammonium betaine typically involves the reaction of 2-(dimethylamino)ethyl acrylate with 1,3-propanesultone. The reaction is carried out in an organic solvent such as acetonitrile or tetrahydrofuran at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of N-(2-Acryloyloxyethyl)-N,N-dimethyl-N-(3-sulfopropyl)ammonium betaine is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
N-(2-Acryloyloxyethyl)-N,N-dimethyl-N-(3-sulfopropyl)ammonium betaine undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polysulfobetaines, which are used in various applications.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acrylate group.
Hydrolysis: Under acidic or basic conditions, the ester bond in the compound can be hydrolyzed.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Hydrolysis: Acidic or basic catalysts are employed to facilitate the reaction.
Major Products Formed
Polysulfobetaines: Formed through polymerization, these polymers have applications in antifouling coatings and biomedical devices.
Substituted Derivatives: Products of nucleophilic substitution reactions, which can be tailored for specific applications.
Hydrolyzed Products: Resulting from hydrolysis, these products can be further modified for various uses.
相似化合物的比较
Similar Compounds
- 2-(Methacryloyloxy)ethyl dimethyl-(3-sulfopropyl)ammonium hydroxide
- 2-(Acryloyloxy)ethyl trimethylammonium chloride
Uniqueness
N-(2-Acryloyloxyethyl)-N,N-dimethyl-N-(3-sulfopropyl)ammonium betaine stands out due to its specific combination of acrylate and sulfopropyl groups, which provide a balance of reactivity and stability. This makes it particularly suitable for applications requiring high biocompatibility and resistance to fouling.
属性
IUPAC Name |
3-[dimethyl(2-prop-2-enoyloxyethyl)azaniumyl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-4-10(12)16-8-7-11(2,3)6-5-9-17(13,14)15/h4H,1,5-9H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRNRKASNNVFAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCS(=O)(=O)[O-])CCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601123629 | |
| Record name | 1-Propanaminium, N,N-dimethyl-N-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl]-3-sulfo-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601123629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88992-91-0 | |
| Record name | 1-Propanaminium, N,N-dimethyl-N-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl]-3-sulfo-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88992-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanaminium, N,N-dimethyl-N-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl]-3-sulfo-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601123629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl[2-[(1-oxoallyl)oxy]ethyl][3-sulphopropyl]ammonium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone](/img/structure/B1662026.png)
